6-(Dimethylamino)pyrimidin-4-ol
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Overview
Description
6-(Dimethylamino)pyrimidin-4-ol is a chemical compound involved in the synthesis of various heterocyclic compounds. It plays a crucial role in the formation of novel derivatives with potential biological significance.
Synthesis Analysis
- A study presented a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, offering a convenient method for synthesizing these derivatives under thermal conditions (Prajapati & Thakur, 2005).
- Another approach involved the synthesis of pyrimido[4,5-d]pyrimidine derivatives via [4+2] cycloaddition reactions and oxidative aromatisation, providing a direct synthesis method under solid state and microwave irradiations (Prajapati, Gohain & Thakur, 2006).
Molecular Structure Analysis
- The molecular structure and electronic polarization of 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate were analyzed, revealing significant intramolecular hydrogen bonding and formation of distinct ring motifs (Orozco, Insuasty, Cobo & Glidewell, 2009).
Chemical Reactions and Properties
- The compound serves as a substrate for various cycloaddition and Michael-type reactions, leading to the formation of different heterocyclic compounds like pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh, Naijue, Fang & Wamhoff, 1988).
Physical Properties Analysis
- The crystal and molecular structure studies of related pyrimidine derivatives provide insights into the geometrical parameters and conjugation effects of the pyrimidine system, which could indirectly infer the physical properties of 6-(Dimethylamino)pyrimidin-4-ol (Tashkhodzhaev et al., 2001).
Chemical Properties Analysis
- The chemical reactivity and properties of various pyrimidine derivatives, including those related to 6-(Dimethylamino)pyrimidin-4-ol, can be understood through their synthesis processes and the resultant compounds' structures and functionalities (Quiroga et al., 1999).
Scientific Research Applications
Synthesis of Novel Pyrimidine Derivatives
Facile One-Pot Synthesis Approaches : Research has demonstrated the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives through facile one-pot synthesis methods. These methods involve reactions with various heterocumulenes and electron-deficient substrates, leading to compounds of potential biological significance (Prajapati & Thakur, 2005; Gohain, Prajapati, Gogoi, & Sandhu, 2004).
Microwave-Assisted Synthesis : The application of microwave irradiations has been explored to carry out the synthesis of pyrimido[4,5-d]pyrimidine derivatives in the solid state, showcasing an efficient method for synthesizing these derivatives under solvent-free conditions (Prajapati, Gohain, & Thakur, 2006).
Biologically Active Compounds Development
Betainic Guanine Model Compounds : Studies have shown the synthesis of pyrimidine-heteroarenium salts and their transformation into pyridinium-pyrimidinolates, acting as model compounds for biologically significant betainic guanines present in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Pyrimidinaminides : Research into the synthesis and characterization of stable betainic pyrimidinaminides has been conducted, offering insights into the potential biological applications of these compounds (A. Schmidt, 2002).
Photophysical Properties and Sensing Applications
pH-Sensing Application : The design and synthesis of pyrimidine-phthalimide derivatives have been investigated, revealing their potential as novel colorimetric pH sensors. These derivatives display solid-state fluorescence and solvatochromism, indicating their utility in developing optical sensors and logic gates (Yan, Meng, Li, Ge, & Lu, 2017).
Safety And Hazards
Future Directions
Pyrimidines are a significant area of research due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .
properties
IUPAC Name |
4-(dimethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXLTBPIIMZJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289074 |
Source
|
Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyrimidin-4-ol | |
CAS RN |
1124-21-6 |
Source
|
Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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